1-(2-Fluoro-4-methylbenzyl)piperazine
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Overview
Description
1-(2-Fluoro-4-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a fluorine atom and a methyl group attached to the benzyl moiety, which is connected to the piperazine ring. The presence of these substituents imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-methylbenzyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and methyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The piperazine ring provides a scaffold that facilitates interactions with biological macromolecules, leading to various pharmacological effects.
Comparison with Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Methylbenzyl)piperazine
- 1-(2-Chlorobenzyl)piperazine
Comparison: 1-(2-Fluoro-4-methylbenzyl)piperazine is unique due to the presence of both fluorine and methyl substituents on the benzyl moiety This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, compared to its analogs
Properties
Molecular Formula |
C12H17FN2 |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(2-fluoro-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
HFCUWMQAMGBJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)F |
Origin of Product |
United States |
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